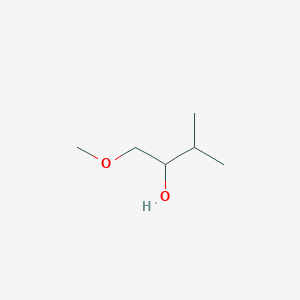

1-Methoxy-3-methylbutan-2-ol

CAS No.: 760211-13-0

Cat. No.: VC2853264

Molecular Formula: C6H14O2

Molecular Weight: 118.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 760211-13-0 |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 118.17 g/mol |

| IUPAC Name | 1-methoxy-3-methylbutan-2-ol |

| Standard InChI | InChI=1S/C6H14O2/c1-5(2)6(7)4-8-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | XFYWHZOKFISCGP-UHFFFAOYSA-N |

| SMILES | CC(C)C(COC)O |

| Canonical SMILES | CC(C)C(COC)O |

Introduction

Chemical Structure and Properties

Molecular Structure

1-Methoxy-3-methylbutan-2-ol features a central carbon backbone with branching at the 3-position. The methoxy group (-OCH3) is located at position 1, while the hydroxyl group (-OH) is attached to position 2, making it a secondary alcohol. The 3-position contains a methyl branch, creating the characteristic branched structure.

| Property | Value | Note |

|---|---|---|

| Molecular Formula | C6H14O2 | |

| Molecular Weight | 118.17 g/mol | |

| CAS Number | 760211-13-0 | |

| Physical State | Likely colorless liquid at room temperature | Based on similar compounds |

| Functional Groups | Secondary alcohol, methoxy ether | |

| Structural Classification | Secondary alcohol with ether functionality |

By comparison, the isomeric compound 3-methoxy-3-methylbutan-1-ol (CAS: 56539-66-3) has a density of 0.926 g/mL, a molar volume of 127.6 mL/mol, a refractive index of 1.428, and a boiling point of 174°C . While these values cannot be directly applied to 1-Methoxy-3-methylbutan-2-ol due to structural differences, they provide useful reference points for estimating its physical behavior.

Structural Comparison with Related Compounds

1-Methoxy-3-methylbutan-2-ol differs from its structural isomers in the positioning of functional groups, which significantly affects its chemical behavior. Table 2 compares it with related methoxy compounds:

Table 2: Comparison of 1-Methoxy-3-methylbutan-2-ol with Related Methoxy Compounds

Synthesis Methods

General Synthetic Routes

The synthesis of 1-Methoxy-3-methylbutan-2-ol can be achieved through several pathways, primarily involving the reduction of corresponding carbonyl compounds or the reaction of alcohols with methoxylation reagents. These methods typically employ selective reducing agents to achieve the desired stereochemistry and regioselectivity.

Reduction of Carbonyl Precursors

Chemical Reactivity

Reactivity Profile

The reactivity of 1-Methoxy-3-methylbutan-2-ol is governed by the presence of both methoxy and hydroxyl functional groups. As a secondary alcohol, it can participate in typical alcohol reactions, including oxidation, esterification, and dehydration. The methoxy group can participate in cleavage reactions under acidic conditions.

Key Reaction Types

Several reaction types are characteristic of compounds like 1-Methoxy-3-methylbutan-2-ol:

-

Oxidation Reactions: The secondary alcohol can be oxidized to form a ketone using oxidizing agents such as chromium-based reagents or TEMPO.

-

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or acid chlorides to form esters.

-

Dehydration: Under acidic conditions, the alcohol can undergo dehydration to form alkenes.

-

Ether Cleavage: The methoxy group can be cleaved under strong acidic conditions.

These reactions are influenced by factors including solvent choice, temperature, and reaction time.

Applications and Biological Activity

Structural Features of Biological Relevance

The bifunctional nature of 1-Methoxy-3-methylbutan-2-ol provides several features that may be relevant to biological activity:

-

Hydrogen Bonding Capability: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group can function as a hydrogen bond acceptor.

-

Moderate Lipophilicity: The balance between hydrophilic functional groups and the lipophilic alkyl chain contributes to a moderate partition coefficient, potentially facilitating membrane permeability.

-

Structural Rigidity and Flexibility: The branched structure provides some conformational constraints while maintaining degrees of freedom for adapting to binding sites.

Research Findings and Future Directions

Current Research Status

Research specifically focused on 1-Methoxy-3-methylbutan-2-ol remains limited compared to other methoxylated alcohols. Current findings primarily relate to its synthesis and basic chemical properties, with less information available about its biological activity or applications.

Related Compound Research

Research on structurally related compounds may provide insights into the potential properties and applications of 1-Methoxy-3-methylbutan-2-ol. For instance, 3-methoxy-3-methylbutan-1-ol has been extensively studied and is used as a solvent in various industries, including paints, inks, and fragrances.

Future Research Opportunities

Several promising research directions for 1-Methoxy-3-methylbutan-2-ol include:

-

Comprehensive Physical Property Characterization: Detailed studies of physical properties to fill current knowledge gaps.

-

Synthetic Utility Exploration: Investigation of its potential as a building block in more complex molecular architectures.

-

Biological Activity Screening: Systematic evaluation of potential biological activities, particularly in comparison with its structural isomers.

-

Structure-Activity Relationship Studies: Comparison with related compounds to establish structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume